molecular formula C22H22FN3O3 B11190893 2-fluoro-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide

2-fluoro-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide

Cat. No.: B11190893
M. Wt: 395.4 g/mol
InChI Key: ORRKRNBIUAZDGZ-UHFFFAOYSA-N
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Description

2-fluoro-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and an oxadiazole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the methoxyphenyl group and the fluorine atom. The final step involves the formation of the benzamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2-fluoro-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-fluoro-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

2-fluoro-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]benzamide

InChI

InChI=1S/C22H22FN3O3/c1-28-16-11-9-15(10-12-16)19-24-21(29-26-19)22(13-5-2-6-14-22)25-20(27)17-7-3-4-8-18(17)23/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,25,27)

InChI Key

ORRKRNBIUAZDGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3(CCCCC3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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